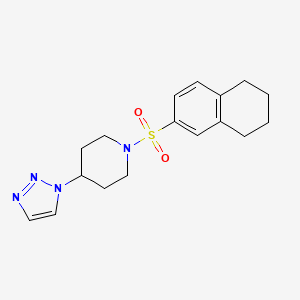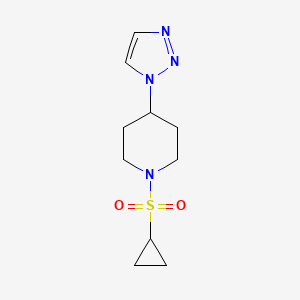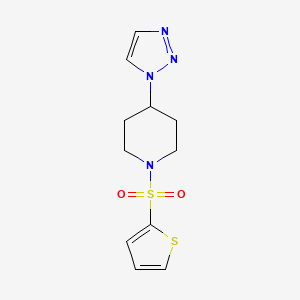
1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (THN-TTP) is a synthetic molecule that has been studied for its potential applications in various fields, including drug design and development, biochemistry, and physiology. THN-TTP is a small molecule that has a unique molecular structure, which allows it to interact with other molecules in different ways. It has a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In addition, THN-TTP has been studied for its potential use in the development of drugs to treat diseases such as Alzheimer's and Parkinson's.
Aplicaciones Científicas De Investigación
1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been studied for its potential applications in various fields, including drug design and development, biochemistry, and physiology. In drug design and development, this compound has been studied for its potential use in the development of drugs to treat diseases such as Alzheimer's and Parkinson's. In biochemistry, this compound has been studied for its potential use in the study of protein-protein interactions, as well as its potential to act as a receptor ligand. In physiology, this compound has been studied for its potential use in the study of cell signaling pathways and its potential to act as a modulator of cell function.
Mecanismo De Acción
The mechanism of action of 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is not fully understood. However, it is known to interact with other molecules in a variety of ways. For example, it has been shown to bind to certain proteins and inhibit their activity, as well as to interact with other molecules in a way that affects their function. Additionally, it has been shown to interact with certain receptors, which may affect their activity and the activity of other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential to affect biochemical and physiological processes. It has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. Additionally, it has been shown to have an effect on cell signaling pathways, as well as on the activity of certain proteins and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for studying its effects. Additionally, it is a small molecule, which allows it to interact with other molecules in different ways. However, it is also a relatively new molecule, which means that its effects are not yet fully understood.
Direcciones Futuras
The potential applications of 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine are still being explored. Possible future directions include the development of new drugs to treat diseases such as Alzheimer's and Parkinson's, as well as the development of new methods to study protein-protein interactions and cell signaling pathways. Additionally, further research could be done on the effects of this compound on biochemical and physiological processes, as well as on its potential to act as a receptor ligand or modulator of cell function.
Métodos De Síntesis
1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be synthesized in a variety of ways, including chemical synthesis, enzymatic synthesis, and biotransformation. Chemical synthesis involves the use of reagents and catalysts to cause a reaction to occur between two or more molecules. Enzymatic synthesis uses enzymes to catalyze a reaction between two molecules. Biotransformation is a process by which a molecule is transformed into a different molecule.
Propiedades
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4-(triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-6-5-14-3-1-2-4-15(14)13-17)20-10-7-16(8-11-20)21-12-9-18-19-21/h5-6,9,12-13,16H,1-4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYBSUUZURJPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521149.png)


![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6521193.png)


![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6521226.png)
![2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6521234.png)
![N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6521235.png)
![2,5-dichloro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6521240.png)
![4-methyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6521241.png)
![N-[4-({2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6521245.png)
![N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6521246.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6521252.png)